2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-phenylacetamide
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Overview
Description
2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-phenylacetamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a pyridine ring substituted with a cyano group and a furan ring, connected via a sulfanyl linkage to an acetamide group bearing a phenyl substituent. Its intricate structure suggests a range of chemical reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-phenylacetamide typically involves multi-step organic reactions. One common approach is the formation of the pyridine ring with the desired substituents, followed by the introduction of the sulfanyl group and subsequent acetamide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity. For instance, the use of palladium-catalyzed cross-coupling reactions can be employed to introduce the furan ring onto the pyridine core .
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms could be utilized to streamline the production process. Additionally, purification methods like recrystallization and chromatography would be essential to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction processes.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the cyano group would produce primary amines.
Scientific Research Applications
2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-phenylacetamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: The compound’s unique structure may allow it to interact with biological targets in novel ways, making it a potential lead compound for therapeutic agents.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-phenylacetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The cyano group and furan ring could play roles in binding to active sites, while the sulfanyl and acetamide groups might influence the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide: This compound features a trifluoromethyl group instead of a phenyl group, which could alter its chemical properties and reactivity.
2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide: The presence of a methoxy group could influence the compound’s electronic properties and potential biological activity.
Uniqueness
2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.
Properties
Molecular Formula |
C18H13N3O2S |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl-N-phenylacetamide |
InChI |
InChI=1S/C18H13N3O2S/c19-11-13-8-9-15(16-7-4-10-23-16)21-18(13)24-12-17(22)20-14-5-2-1-3-6-14/h1-10H,12H2,(H,20,22) |
InChI Key |
AOIDBZSXEVLNMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=C(C=CC(=N2)C3=CC=CO3)C#N |
Origin of Product |
United States |
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